Azoxystrobin-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

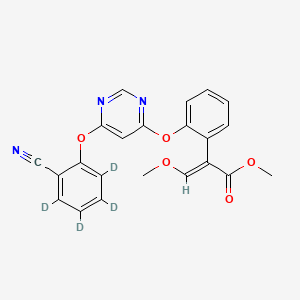

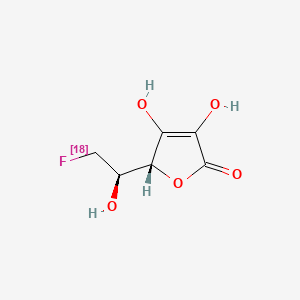

Azoxystrobin-d4 is the labelled analogue of Azoxystrobin . Azoxystrobin is a systemic fungicide commonly used in agriculture. It is used as an active agent protecting plants and fruit/vegetables from fungal diseases . It inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1 .

Synthesis Analysis

A simple, efficient and eco-friendly process for the synthesis in good yield of azoxystrobin from 2-bromophenol has been developed using phenolic hydroxyl protection, Grignard reaction, Suzuki cross-coupling, hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine .

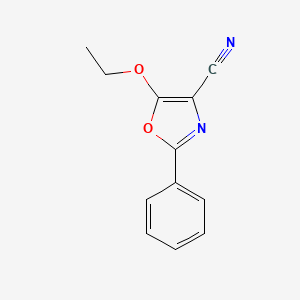

Molecular Structure Analysis

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .

Chemical Reactions Analysis

Based on the constructed Arabidopsis UGT72E2 knockout (KO) and overexpression (OE) lines, this study found that overexpression of UGT72E2 in Arabidopsis can enhance resistance to exogenous AZ stress and maintain a relatively stable physiological state while enhancing the metabolic degradation of AZ .

Physical And Chemical Properties Analysis

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .

Aplicaciones Científicas De Investigación

Toxicological Effects on Non-Target Organisms : Studies have examined the genotoxicity and oxidative stress induced by Azoxystrobin in zebrafish (Han et al., 2016) and earthworms (Han et al., 2014). These studies indicate that Azoxystrobin can cause significant oxidative stress leading to lipid peroxidation and DNA damage.

Effects on Embryonic Development : Research has been conducted on the impact of Azoxystrobin on embryonic zebrafish, revealing concentration-dependent teratogenic effects and oxidative stress responses (Vieira et al., 2021).

Development of Detection and Measurement Methods : Efforts have been made to develop methods for detecting and measuring Azoxystrobin residues, such as the development of immunoassays for residue determination in foods (Parra et al., 2012).

Environmental Impact and Mechanisms of Toxicity : Studies have also focused on understanding the environmental impact and mechanisms of Azoxystrobin toxicity in different organisms, including green algae (Lu et al., 2018) and its disruptive effects on colonic barrier function in mice mediated by gut microbiota (Meng et al., 2023).

Ecotoxicity Evaluations : The ecotoxicity of Azoxystrobin has been evaluated in different soil types and its impact on earthworms, indicating higher toxicity in natural soil compared to artificial soil (Xu et al., 2021).

Reproductive Toxicity Studies : Research has also been conducted to evaluate the reproductive toxicity of Azoxystrobin on adult zebrafish, showing that it leads to reproductive toxicity with different sensitivities in male and female zebrafish (Cao et al., 2016).

Phytoremediation Potential : Studies on the phytoremediation potential of Azoxystrobin-contaminated soil using different plant species have been conducted, showing varying degrees of accumulation efficiency in roots and leaves of these plants (Romeh, 2015; Romeh, 2017).

Impact on Soil Microbiome : The impact of Azoxystrobin on soil microbiome, particularly in Chinese Spodosols, has been studied, showing alterations in microbial community structure and function (Xinhong et al., 2020).

Degradation and Biodegradation Studies : Research on the degradation and biodegradation of Azoxystrobin by microorganisms, such as Bacillus licheniformis, has been reported, identifying novel degradation pathways and metabolites (Mpofu et al., 2021).

Fungicide Sensitivity Monitoring : Monitoring and tracking changes in sensitivity to Azoxystrobin fungicide in organisms like Alternaria solani in Wisconsin have been conducted to assess the risk of decreased sensitivity due to repeated applications (Rosenzweig et al., 2008).

Mecanismo De Acción

Target of Action

Azoxystrobin-d4, a methoxyacrylate analog and a strobilurin fungicide , primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

This compound inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol (Qo) oxidation site of complex III . This inhibition disrupts the electron transport chain, leading to a halt in ATP production and eventually causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria . By inhibiting this pathway, this compound prevents the production of ATP, an essential molecule for energy transfer within cells . This disruption can lead to a variety of downstream effects, including cell death .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the characteristics of the target organism .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the electron transport chain, this compound prevents fungi from producing the energy they need to grow and reproduce . This makes this compound an effective fungicide for protecting crops from fungal diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, soil characteristics and plant species can affect the uptake, accumulation, and translocation of this compound . Additionally, the compound’s degradation can be promoted by certain enzymes, potentially reducing its environmental impact .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Azoxystrobin-d4, like its parent compound Azoxystrobin, interacts with various enzymes and proteins in biochemical reactions . It primarily targets the Cytochrome b-c1 complex in the mitochondrial respiratory chain of fungi . By inhibiting this enzyme complex, this compound disrupts ATP production, leading to the death of the fungus .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, in plant cells, it has been observed to be taken up and accumulated mainly in the roots, with limited upward translocation . In animal cells, studies have shown that Azoxystrobin can impair cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its binding interactions with the Cytochrome b-c1 complex, leading to the inhibition of this enzyme and disruption of ATP production . This results in the inhibition of fungal growth and eventually leads to the death of the fungus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that Azoxystrobin can be degraded over time, with significant biotic breakdown occurring within 21 days . Additionally, it has been observed that the effects of Azoxystrobin on non-target organisms, such as Collembola, can intensify over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the land snail, Theba pisana, showed that exposure to Azoxystrobin led to a reduction in animal food consumption and growth, and induced oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through hydrolysis followed by glucuronide conjugation . Additionally, it can also be hydroxylated at various positions, followed by glucuronide conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to its parent compound, Azoxystrobin. It is primarily accumulated in the roots of plants and has limited upward translocation . The transport of this compound is believed to be dominated by passive transport and the apoplastic pathway .

Subcellular Localization

Given its similarity to Azoxystrobin, it is likely that it may also be localized in the mitochondria where it exerts its effects by inhibiting the Cytochrome b-c1 complex .

Propiedades

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-IRBJAXQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)